1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide
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Overview
Description
1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
The compound “1-phenyl-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide” has been found to target PI3Kα/HDAC6 . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. HDAC6 is a unique histone deacetylase enzyme that has been shown to play a role in a variety of biological functions .
Mode of Action
The compound interacts with its targets, PI3Kα and HDAC6, leading to significant changes in the cell. It inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin . This interaction disrupts the normal functioning of these targets, leading to the desired therapeutic effects .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting the phosphorylation of pAkt, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation . Additionally, the compound induces the accumulation of acetylated α-tubulin, which may disrupt microtubule function and affect cell motility .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability and distribution within the body .
Result of Action
The compound’s action results in significant molecular and cellular effects. By targeting PI3Kα and HDAC6, it disrupts key cellular processes such as cell growth, proliferation, and motility . This can lead to the inhibition of tumor growth and the induction of cell death, making it a potential candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Scientific Research Applications
1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Shares the thiazole ring but differs in the substitution pattern.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but with different substituents on the thiazole ring.
Uniqueness: 1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is unique due to its specific combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
1-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-13-5-2-1-3-6-13)17-11-14-7-4-9-18(14)15-16-8-10-21-15/h1-3,5-6,8,10,14,17H,4,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZVHYVJZXTZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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